molecular formula C22H22N4O3S B12166404 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B12166404
M. Wt: 422.5 g/mol
InChI Key: HPZQUOAGOHENJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound integrates a benzimidazole core linked via an ethyl group to an acetamide moiety, which is further substituted with a thiazole ring bearing a 3,4-dimethoxyphenyl group. The benzimidazole scaffold is known for its pharmacological versatility, including antimicrobial and anticancer properties . The thiazole ring enhances electronic diversity, while the 3,4-dimethoxyphenyl group may improve lipophilicity and target binding, as seen in ACE2 inhibitors .

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C22H22N4O3S/c1-28-18-8-7-14(11-19(18)29-2)22-24-15(13-30-22)12-21(27)23-10-9-20-25-16-5-3-4-6-17(16)26-20/h3-8,11,13H,9-10,12H2,1-2H3,(H,23,27)(H,25,26)

InChI Key

HPZQUOAGOHENJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NCCC3=NC4=CC=CC=C4N3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely combines benzimidazole, thiazole, and 3,4-dimethoxyphenyl groups, unlike analogs that prioritize benzamide (W1, Rip-B) or triazole (9c) cores.

Table 2: Activity Comparison

Compound Name Reported Activities Target/Mechanism Docking Score/IC50 Reference
Target Compound Hypothesized: Antimicrobial, Anticancer, ACE2 Potential dual action: Benzimidazole (DNA intercalation) + Thiazole (kinase inhibition) Not tested
W1 () Antimicrobial, Anticancer DNA gyrase inhibition, apoptosis induction IC50: 2.1 µM (against MCF-7 cells)
ACE2 Inhibitor () SARS-CoV-2 entry inhibition ACE2 binding Docking score: -5.51 kcal/mol
9c () Not specified Likely kinase or protease inhibition Docking poses suggest active-site binding

Key Observations :

  • The benzimidazole-thiazole combination may enhance dual mechanisms: benzimidazole for DNA interaction and thiazole for kinase modulation, as seen in and .

Physicochemical and Pharmacokinetic Properties

Table 3: Property Comparison

Compound Name LogP (Predicted) Solubility Metabolic Stability Reference
Target Compound ~3.5 Moderate (due to acetamide) Likely CYP3A4 substrate (benzimidazole)
W1 () ~4.2 Low (nitro groups) High metabolic clearance (thioether linkage)
Rip-B () ~2.8 High (polar benzamide) Stable (dimethoxyphenyl reduces oxidation)
ACE2 Inhibitor () ~3.1 Moderate Sulfonamide group may prolong half-life

Key Observations :

  • The target compound’s LogP (~3.5) balances lipophilicity for membrane penetration and solubility for bioavailability.
  • The acetamide linker may improve solubility compared to W1’s nitro-substituted benzamide.

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and other pharmacological implications.

Chemical Structure and Properties

The compound is characterized by the presence of a benzimidazole moiety and a thiazole ring, which are known for their diverse biological activities. The structural formula can be represented as follows:

C19H22N4O3S\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

Key Structural Features:

  • Benzimidazole : Known for its role in various pharmacological agents.
  • Thiazole : Associated with antimicrobial and anticancer activities.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cell Line Testing : The compound was tested against A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. Results indicated an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent, suggesting superior efficacy in inducing apoptosis in these cells .
  • Mechanism of Action : Molecular dynamics simulations revealed that the compound interacts with the Bcl-2 protein primarily through hydrophobic contacts, promoting apoptotic pathways .

Antibacterial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Research Findings

  • Antibacterial Assays : The compound was evaluated using the agar diffusion method against several bacterial strains. It demonstrated significant inhibition zones comparable to standard antibiotics .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring was found to enhance antibacterial activity, while substitutions on the thiazole ring were critical for maintaining potency .

Pharmacological Implications

The dual activity of this compound suggests its potential as a lead compound for developing new therapeutic agents.

Potential Applications:

  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in cancer treatment protocols.
  • Antibacterial Treatments : With rising antibiotic resistance, this compound could provide an alternative therapeutic pathway.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity against A-431 and Jurkat cells
AntibacterialEffective against Gram-positive and Gram-negative bacteria
MechanismInduces apoptosis via interaction with Bcl-2 protein

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.